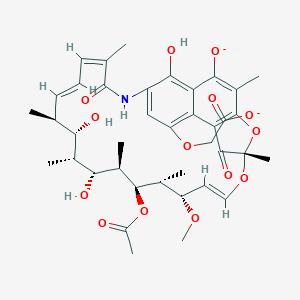

Rifamycin B

Description

This compound has been reported in Amycolatopsis mediterranei with data available.

Properties

IUPAC Name |

2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTCRTQCPJICLD-KTQDUKAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037384 | |

| Record name | Rifamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13929-35-6 | |

| Record name | Rifamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13929-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rifamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin, 4-O-(carboxymethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DDB535DJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Rifamycin B from Amycolatopsis mediterranei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of ansamycin antibiotics with potent activity against a wide range of bacteria, most notably Mycobacterium tuberculosis.[1][2][3] Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase.[2][3] The prototypical member of this class, Rifamycin B, is a secondary metabolite produced by the Gram-positive soil bacterium Amycolatopsis mediterranei (formerly known as Streptomyces mediterranei or Nocardia mediterranei).[4][5][6] Discovered in 1957 at the Lepetit Laboratory in Milan, Italy, by Sensi and coworkers, this compound serves as a crucial precursor for the semi-synthesis of clinically vital drugs like Rifampicin.[4][6][7] This document provides a comprehensive technical overview of the discovery, fermentation, isolation, and characterization of this compound.

Discovery and Biosynthesis

Historical Context

The original producing strain, Amycolatopsis mediterranei S699, was isolated from a soil sample collected in a pine forest in St. Raphael, France.[4][6] Initial fermentation efforts produced a complex mixture of related rifamycin compounds.[5] this compound was the first component to be isolated in a pure, crystalline form, noted for its stability, ease of purification, and solubility at physiological pH, making it an ideal starting material for chemical modification.[4][5]

Biosynthetic Pathway Overview

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS). The pathway begins with the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[8] The polyketide chain is then assembled through the addition of acetate and propionate units.[8] Subsequent downstream processing of the initial polyketide, proansamycin X, leads to the formation of various rifamycin structures, including this compound.[8]

References

- 1. Discovery of a New Source of Rifamycin Antibiotics in Marine Sponge Actinobacteria by Phylogenetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Rifamycin Biosynthesis [faculty.washington.edu]

An In-depth Technical Guide to the Biosynthesis of Rifamycin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of Rifamycin B, a potent antibacterial agent, and the genetic architecture of its corresponding gene cluster. It is intended to serve as a technical resource, detailing the molecular logic of rifamycin assembly, key experimental methodologies for its study, and quantitative data to support further research and development.

Introduction to this compound

Rifamycins are a class of ansamycin antibiotics characterized by a naphthalenic chromophore spanned by an aliphatic ansa chain.[1] Produced by the soil bacterium Amycolatopsis mediterranei, they are clinically significant for their potent activity against mycobacteria.[2][3] this compound is a key member of this family and serves as a precursor for the semi-synthetic derivative rifampicin, a cornerstone in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[2][4] These antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1] The emergence of drug-resistant pathogens necessitates a deeper understanding of rifamycin biosynthesis to facilitate the generation of novel and more effective analogs through genetic engineering and combinatorial biosynthesis.[4][5]

The Rifamycin Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a complex process involving a Type I modular polyketide synthase (PKS) and a series of tailoring enzymes. The core structure is assembled from two primary precursor pools:

-

Starter Unit : 3-amino-5-hydroxybenzoic acid (AHBA), an unusual C7N aromatic starter unit derived from a branch of the shikimate pathway.[2][3][5]

-

Extender Units : The aliphatic ansa chain is constructed through the sequential addition of two acetate and eight propionate units.[1][5]

The initial product of the PKS assembly line is the linear undecaketide, which is released and cyclized by an amide synthase to form the first macrocyclic intermediate, proansamycin X.[1][2] A cascade of post-PKS modifications, including oxidation and hydroxylation, converts proansamycin X into Rifamycin S, a key intermediate that is subsequently transformed into this compound.[3][6]

The Rifamycin Biosynthetic Gene Cluster (rif)

The production of rifamycin in A. mediterranei is governed by a large, contiguous gene cluster spanning over 95 kb.[5][7] This cluster contains all the necessary genes for the synthesis of the AHBA starter unit, the polyketide chain assembly, post-PKS modifications, as well as genes implicated in regulation, resistance, and export.[5][8]

Table 1: Key Genes in the this compound Biosynthetic Cluster

| Gene(s) | Encoded Protein/Function | Role in Biosynthesis |

|---|---|---|

| rifA-E | Type I Modular Polyketide Synthase (PKS) | Assembles the polyketide ansa chain from acetate and propionate extenders.[1][6] |

| rifF | Amide Synthase | Catalyzes the release and macrolactamization of the nascent polyketide chain to form proansamycin X.[1] |

| rifG-N | AHBA Biosynthesis Enzymes | A set of genes responsible for synthesizing the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit from the shikimate pathway.[1][5] |

| rifK | AHBA Synthase | A key enzyme in the AHBA pathway that aromatizes the 5-amino analog of dehydroshikimic acid.[2] |

| rifP | Exporter Protein | Believed to be involved in the export of rifamycin, contributing to self-resistance.[8] |

| rifQ | TetR-family Transcriptional Regulator | A regulatory gene that can reduce the intracellular toxicity of rifamycin by controlling the expression of the rifP exporter gene.[8] |

| rifO | Regulatory Protein | Putatively involved in regulating rifamycin production through the synthesis of B-factor (3'-(1-butyl phosphoryl) adenosine).[9] |

| rifZ | LuxR-family Transcriptional Regulator | A pathway-specific positive regulator that directly activates the transcription of all genes within the rif cluster.[8] |

Quantitative Data on Rifamycin Production

Efforts to enhance rifamycin yields and generate novel analogs have provided valuable quantitative data. These studies highlight the potential for both process optimization and genetic engineering to improve productivity.

Table 2: Selected Production Titers of Rifamycins

| Strain / Condition | Product | Titer | Reference |

|---|---|---|---|

| A. mediterranei MTCC17 (Solid Culture) | Rifamycin SV | 4 g/kg substrate | [10] |

| A. mediterranei MTCC17 (Optimized Solid Culture) | Rifamycin SV | 32 g/kg substrate | [10] |

| A. mediterranei S699 (Parent Strain) | This compound | ~50 mg/L | [6] |

| A. mediterranei DCO#34 (Engineered) | 24-desmethylthis compound | ~20 mg/L | [6] |

| Actinomadura sp. TRM71106 (LuxR overexpression) | Linear Rifamycin Precursor | ~3-fold increase over wild-type |[4] |

Experimental Protocols and Methodologies

The elucidation of the rifamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Disruption for Functional Analysis

Gene inactivation is a fundamental technique for determining the function of specific genes within the cluster.

-

Objective : To confirm the role of a gene or set of genes in the biosynthetic pathway.

-

Methodology :

-

Construct Design : A disruption cassette, often containing an antibiotic resistance marker, is designed to interrupt the target gene's open reading frame.

-

Homologous Recombination : The disruption cassette is introduced into A. mediterranei via a suitable vector (e.g., a plasmid). Homologous recombination events between the flanking regions of the cassette and the chromosomal DNA lead to the replacement of the target gene.

-

Mutant Selection : Mutants are selected based on the acquired antibiotic resistance.

-

Genotypic Verification : Successful gene disruption is confirmed by PCR amplification and sequencing.

-

Phenotypic Analysis : The fermentation broth of the mutant strain is analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe changes in the metabolite profile. For example, disruption of the PKS genes (rifA) in A. mediterranei abolished this compound production and led to the accumulation of P8/1-OG, a known shunt product, confirming the PKS's essential role.[5]

-

Heterologous Expression and Pathway Activation

When a gene cluster is silent or expressed at low levels under standard laboratory conditions, its activation can be achieved through the overexpression of regulatory genes.

-

Objective : To activate a silent biosynthetic gene cluster and characterize its products.

-

Methodology :

-

Promoter Selection : Strong, constitutive promoters are often selected to drive the expression of the target regulator. A melanin reporter gene (melC) can be used to screen for highly active promoters in the host strain.[4]

-

Regulator Cloning : The pathway-specific regulatory gene (e.g., LuxR for a rifamycin-like cluster in Actinomadura sp. TRM71106) is amplified via PCR.[4]

-

Expression Vector Construction : The amplified regulator gene is cloned into an expression vector (e.g., pSET152) downstream of the chosen promoter.[4]

-

Host Transformation : The expression construct is introduced into the target actinomycete strain.

-

Fermentation and Analysis : The engineered strain is cultivated, and the metabolites are extracted and analyzed by LC-MS to identify newly produced compounds. This approach successfully activated a silent rifamycin-like gene cluster, leading to the production of a linear rifamycin precursor.[4]

-

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]

- 2. Rifamycin Biosynthesis [faculty.washington.edu]

- 3. chimia.ch [chimia.ch]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]

- 9. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

- 10. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rifamycin B Production via Fermentation of Amycolatopsis mediterranei

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of Rifamycin B through the fermentation of Amycolatopsis mediterranei. The following sections detail the biosynthesis of this compound, optimal fermentation conditions, and protocols for inoculum preparation, fermentation, and downstream processing.

Introduction to this compound Biosynthesis

This compound is a clinically significant ansamycin antibiotic produced by the Gram-positive bacterium Amycolatopsis mediterranei. It serves as a precursor for the semi-synthetic rifampicin, a cornerstone in the treatment of tuberculosis. The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) pathway. The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[1][2] The polyketide chain is then assembled from acetate and propionate units. The entire process is governed by a large gene cluster containing all the necessary structural, regulatory, resistance, and export genes.[3]

Optimal Fermentation Parameters

The production of this compound is highly influenced by the fermentation conditions, including media composition, pH, temperature, and aeration. Optimization of these parameters is critical for achieving high yields.

Media Composition

Various media compositions have been reported for the successful cultivation of A. mediterranei and production of this compound. Below is a summary of different media used for seed culture and fermentation.

Table 1: Seed Culture Media Compositions

| Component | Concentration (g/L) | Reference |

| Glucose | 20.0 | [4][5][6] |

| Soybean Meal | 20.0 | [4] |

| Peptone | 10.0 | [5][6] |

| Yeast Extract | 2.0 | [5][6] |

| CaCO₃ | 2.0 | [5][6] |

| NaCl | 2.0 | [5][6] |

| MgSO₄·7H₂O | 0.4 | [4] |

| FeSO₄·7H₂O | 0.01 | [4] |

| ZnSO₄·7H₂O | 0.05 | [4] |

| CoCl₂·6H₂O | 0.003 | [4] |

| pH | 6.7 - 7.0 | [4][5] |

Table 2: Fermentation Media Compositions

| Component | Concentration (g/L) | Reference |

| Glucose | 100.0 - 140.0 | [4][5][6][7] |

| Peanut Meal | 25.0 | [4] |

| Soybean Meal | 10.0 - 7.5 | [4][5][6] |

| Fish Meal | 5.5 | [5][6] |

| Peptone | 7.0 | [5][6] |

| Soytone | 35.0 | [7] |

| (NH₄)₂SO₄ | 9.6 or 6.0 | [4][7] |

| KNO₃ | 18.0 or 8.0 | [4][5][6] |

| CaCO₃ | 11.0 or 5.0 | [4][5][6] |

| MgSO₄·7H₂O | 1.0 or 0.8 | [4][7] |

| KH₂PO₄ | 1.0 | [4][7] |

| Propylene Glycol | 10.0 (mL/L) | [4] |

| Sodium Diethyl Barbiturate | 1.7 or 1.0 | [4][7] |

| FeSO₄·7H₂O | 0.005 | [4] |

| ZnSO₄·7H₂O | 0.012 | [4] |

| pH | 6.9 - 7.1 | [4][7] |

Fermentation Conditions

Table 3: Optimal Fermentation Conditions

| Parameter | Optimal Value | Reference |

| Temperature | 28 - 30°C | [4][5][6][8] |

| pH | 6.5 - 7.0 initially, then maintained at 7.0 | [9] |

| Agitation | 220 - 250 rpm | [4][6] |

| Aeration | 1.5 vvm | [9] |

| Dissolved Oxygen (DO) | >30% | [9][10] |

| Fermentation Time | 8 - 12 days | [4][11] |

Experimental Protocols

Inoculum Preparation

A robust inoculum is crucial for a successful fermentation. The following protocol is a generalized procedure based on common practices.

-

Strain Maintenance: Maintain Amycolatopsis mediterranei on Bennett's agar slants.[4]

-

Colony Selection: Select orange-red, rosette-shaped colonies (2-3 mm in diameter) for inoculation, as these have been correlated with higher this compound production.[4]

-

Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (see Table 1) with the selected colonies.

-

Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours.[4][5][6]

-

Inoculum Quality Check: A healthy inoculum should have a pH of 7.6-7.9, a packed mycelial volume of 9-12%, and an intense orange to red color.[4]

Fermentation Protocol

-

Fermenter Preparation: Prepare the fermentation medium (see Table 2) and sterilize the fermenter.

-

Inoculation: Inoculate the fermentation medium with 5% (v/v) of the seed culture.[4][8]

-

Fermentation: Carry out the fermentation under the optimal conditions outlined in Table 3.

-

Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch approach can be employed. For instance, adding 0.1% yeast extract after 2 days of incubation has been shown to increase yield.[4] Furthermore, intermittent feeding of glucose during the mid and late-exponential phases can significantly boost production.[6][12]

-

Monitoring: Regularly monitor pH, glucose concentration, and this compound production throughout the fermentation process.

Extraction and Quantification of this compound

The following protocol describes a common method for extracting and quantifying this compound from the fermentation broth.

-

Broth Separation: At the end of the fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Acidification: Adjust the pH of the supernatant to 2.0-4.0 with an appropriate acid. This protonates the this compound, making it more soluble in organic solvents.[13][14]

-

Solvent Extraction: Extract the acidified broth with an equal volume of a suitable organic solvent such as butyl acetate, chloroform, or ethyl acetate.[13][14][15] Repeat the extraction to maximize recovery.

-

Back Extraction: The this compound can then be back-extracted from the organic phase into an alkaline aqueous buffer (pH 7.5-8.0).[15]

-

Purification: Further purification can be achieved through crystallization or chromatographic methods.[14][15]

-

Quantification: The concentration of this compound can be determined spectrophotometrically. A differential spectrophotometric method is often used for accurate quantification in complex mixtures like fermentation broths.[16]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from precursors derived from the shikimate and polyketide pathways.

Caption: Simplified overview of the this compound biosynthesis pathway.

Experimental Workflow for this compound Production

The overall process from strain maintenance to purified product involves several key stages.

Caption: Experimental workflow for this compound production.

Regulatory Control of Rifamycin Biosynthesis

The production of this compound is subject to regulatory control, including feedback inhibition.

References

- 1. Rifamycin Biosynthesis [faculty.washington.edu]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. Rifamycin | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. usb.ac.ir [usb.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 13. [Extraction of this compound from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bsu.edu.eg [bsu.edu.eg]

- 15. researchgate.net [researchgate.net]

- 16. US3871965A - Production of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for the Extraction and Purification of Rifamycin B from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the extraction and purification of Rifamycin B, a crucial precursor for the synthesis of potent antibiotics like Rifampicin. The protocols outlined below are based on established solvent extraction, adsorption, and chromatographic techniques, offering a comprehensive guide for obtaining high-purity this compound from fermentation broths of microorganisms such as Amycolatopsis mediterranei.

Overview of Extraction and Purification Strategies

The recovery of this compound from culture broth is a multi-step process aimed at isolating the antibiotic from a complex mixture of cellular components, media constituents, and other metabolites. The primary methods employed include:

-

Solvent Extraction: This technique leverages the differential solubility of this compound in organic solvents compared to the aqueous culture medium. The pH of the broth is a critical parameter in this process.

-

Adsorption Chromatography: This method utilizes resins to bind this compound, which can then be eluted with a suitable solvent system. Ion-exchange chromatography is a particularly effective approach.

-

Crystallization: This is often the final step to achieve a high-purity, crystalline product.

The choice of method or combination of methods depends on the desired purity, yield, and scale of production.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification methods for this compound.

Table 1: Solvent Extraction Efficiency

| Solvent System | pH of Broth | Extraction Yield/Efficiency | Reference |

| Chloroform | 3.5 - 4.0 | Most selective solvent for this compound.[1] | [1] |

| Chloroform:Butanol (9:1) | Not Specified | Increased this compound content in extract up to 40 mg/ml.[1] | [1] |

| Ethyl Acetate | 2.0 | High yield from aqueous solutions.[1] | [1] |

| Butyl Acetate | Acidic | Used in a multi-stage extraction process.[2] | [2] |

Table 2: Adsorption-Based Purification

| Adsorbent | Method | Binding Capacity / Recovery | Reference |

| Dowex MWA-1® Resin | Batch Adsorption | 93% adsorption of this compound from a 0.1 M aqueous phosphate buffer (pH 7.3).[3] | [3] |

| Amberlite IRA-401 | Column Chromatography | High binding capacity; elution with ethanol and sodium chloride mixture.[4] | [4] |

Experimental Protocols

Protocol 1: Solvent Extraction and Back-Extraction

This protocol describes a multi-stage process for extracting and purifying this compound using solvent extraction.[2][4]

Materials:

-

Fermentation broth containing this compound

-

Butyl acetate[2]

-

Phosphate buffer (pH 7.5-8.0)[2]

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment[5]

-

Sodium hydroxide (NaOH) for pH adjustment

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Broth: Filter the fermentation broth to remove microbial cells and other solid debris.[6]

-

Acidification: Adjust the pH of the filtered broth to an acidic range (e.g., pH 2.0) using an acid like HCl.[7] This protonates the acidic this compound, making it more soluble in organic solvents.

-

Primary Extraction:

-

Transfer the acidified broth to a separatory funnel.

-

Add an equal volume of butyl acetate.

-

Shake vigorously for 5-10 minutes to allow for the transfer of this compound into the organic phase.

-

Allow the phases to separate and collect the organic (upper) layer.

-

Repeat the extraction from the aqueous layer with fresh butyl acetate to maximize yield.

-

-

Reverse (Back) Extraction:

-

Combine the organic extracts.

-

Add a phosphate buffer with a pH of 7.5-8.0 to the separatory funnel containing the organic extract.[2] This will deprotonate this compound, making it soluble in the aqueous buffer.

-

Shake vigorously and allow the phases to separate.

-

Collect the aqueous (lower) layer containing the this compound.

-

-

Secondary Extraction:

-

Re-acidify the aqueous extract from the previous step to pH 2.0.

-

Perform another extraction with butyl acetate as described in step 3.

-

-

Concentration and Crystallization:

Protocol 2: Purification by Adsorption Chromatography

This protocol details the use of an anion exchange resin for the purification of this compound.[3][4]

Materials:

-

Filtered fermentation broth

-

Strong anion exchange resin (e.g., Amberlite IRA-401)[4]

-

Phosphate buffer (pH 6.0-8.6)[4]

-

Elution buffer (e.g., a mixture of ethanol and sodium chloride)[4]

-

Chromatography column

Procedure:

-

Resin Preparation:

-

Swell the anion exchange resin in deionized water.

-

Pack the resin into a chromatography column.

-

Equilibrate the column by washing it with several column volumes of phosphate buffer (pH 6.0-8.6).

-

-

Sample Loading:

-

Adjust the pH of the filtered fermentation broth to between 6.0 and 8.6 to ensure that the acidic groups of this compound are ionized.[4]

-

Load the pH-adjusted broth onto the equilibrated column at a controlled flow rate.

-

-

Washing:

-

After loading, wash the column with the equilibration buffer to remove unbound impurities.

-

-

Elution:

-

Elute the bound this compound from the resin using an elution buffer, such as a mixture of ethanol and sodium chloride.[4]

-

Collect the fractions containing the eluted this compound.

-

-

Analysis and Further Processing:

-

Analyze the collected fractions for this compound content and purity using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

-

Pool the pure fractions and proceed with concentration and crystallization if desired.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

Caption: General workflow for this compound extraction and purification.

Caption: Detailed steps in the solvent extraction method.

Caption: Workflow for purification by adsorption chromatography.

References

- 1. [Extraction of this compound from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4402877A - Adsorption and recovery of this compound and rifamycin S using basic ion exchange resins - Google Patents [patents.google.com]

- 4. bsu.edu.eg [bsu.edu.eg]

- 5. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]

- 6. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. [Chromatographic control of the process of this compound isolation and purification] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Conversion of Rifamycin B to Rifamycin SV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of Rifamycin B to the more potent antibiotic, Rifamycin SV. This biotransformation process offers a milder and more specific alternative to traditional chemical methods.

Introduction

This compound, a natural product of fermentation by Amycolatopsis mediterranei, possesses modest antibacterial activity. Its conversion to Rifamycin SV is a critical step in the production of clinically significant rifamycin antibiotics, such as rifampicin. This conversion is efficiently catalyzed by the enzyme this compound oxidase (EC 1.10.3.6), which is produced by various microorganisms, including Monocillium spp. and Humicola spp.[1]

The enzymatic process involves two key steps:

-

Oxidation: this compound oxidase catalyzes the oxidation of this compound in the presence of oxygen to form Rifamycin O.[2]

-

Hydrolysis and Reduction: Rifamycin O is unstable and spontaneously hydrolyzes to Rifamycin S. Subsequently, Rifamycin S is reduced to the final product, Rifamycin SV, typically using a mild reducing agent like ascorbic acid.[1]

This document provides detailed protocols for the enzymatic conversion, purification of the enzyme, and analytical methods for monitoring the reaction, along with key performance data.

Enzymatic Pathway and Experimental Workflow

The overall conversion process from this compound to Rifamycin SV can be visualized as a straightforward pathway. The experimental workflow involves preparation of the enzyme source, the enzymatic reaction itself, and subsequent product recovery and analysis.

Data Presentation

Table 1: Reaction Conditions and Performance of this compound Oxidase

| Parameter | Humicola spp. (ATCC 20620) | Monocillium spp. (ATCC 20621) | Reference(s) |

| Optimal pH | 7.5 - 8.5 | Not specified, but active in pH 4-9 | [1][3] |

| Optimal Temperature | 50°C | 20 - 50°C | [1][3] |

| Kinetic Parameters | |||

| Km | 1.876 mM | Not specified | [3] |

| Vmax | 21.28 mM/h | Not specified | [3] |

| Product Favorability | |||

| pH 4-6 | Rifamycin O | Rifamycin O | [1] |

| pH 7-9 | Rifamycin S | Rifamycin S | [1] |

Table 2: Summary of Conversion Protocols and Yields

| Enzyme Source | Substrate Concentration | Reaction Conditions | Product | Purity | Yield | Reference |

| Immobilized Humicola spp. (ATCC 20620) | 1200 mg/L this compound | pH 5.5, 40°C, 4 h | Rifamycin O | 96% | 91% | [1] |

| Immobilized Monocillium spp. (ATCC 20621) | 6200 mg/L this compound | pH 9.0, 45°C, 16 h | Rifamycin S | 78% | 93.7% | [1] |

| Immobilized Monocillium spp. (ATCC 20621) | 6100 mg/L this compound | 45°C, 25 h, followed by ascorbic acid reduction | Rifamycin SV | 84% | 93.8% | [1][4] |

Experimental Protocols

Protocol 1: Preparation of Immobilized this compound Oxidase

This protocol describes the preparation of immobilized whole-cell enzymes from Monocillium spp. (ATCC 20621) or Humicola spp. (ATCC 20620), as this is a common method cited for the conversion.[1][4]

Materials:

-

Culture of Monocillium spp. (ATCC 20621) or Humicola spp. (ATCC 20620)

-

Appropriate fermentation medium

-

Centrifuge

-

Acrylamide gel components

-

Sterile water

Procedure:

-

Cultivation: Culture the selected microbial strain in a suitable nutrient medium with aeration at 28°C for 4 days.[1]

-

Cell Harvesting: Harvest the microbial cells by centrifugation at 3,000 rpm for 10 minutes. The resulting cell paste can be stored at 4°C for up to a month without significant loss of enzyme activity.[1]

-

Immobilization: Entrap the whole-cell paste in acrylamide gel according to standard protocols. The wet weight of the resulting immobilized enzyme pellets is used to determine the amount needed for the reaction.

Protocol 2: Enzymatic Conversion of this compound to Rifamycin SV

This protocol is adapted from a method yielding high purity and yield of Rifamycin SV.[1][4]

Materials:

-

Immobilized Monocillium spp. cells (50 g wet weight)

-

Centrifuged this compound fermentation broth (2 L, containing approx. 6100 mg/L this compound)

-

Bioreactor or stirred-tank reactor with aeration

-

Sintered glass filter

-

Acetone

-

10% (w/v) Ascorbic acid solution

-

Hydrochloric acid (HCl) for pH adjustment

-

Evaporator

Procedure:

-

Enzymatic Reaction: Add 50 g (wet weight) of the immobilized Monocillium spp. cells to 2 L of the centrifuged this compound fermentation broth in a suitable reactor.

-

Incubation: Incubate the reaction mixture at 45°C for 25 hours with continuous aeration and agitation.[4] During this time, the color of the solution will change, indicating the conversion of this compound to Rifamycin S.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme pellets by filtration through a sintered glass filter. These can potentially be washed and reused.

-

Product Solubilization: Wash the filter cake with 500 ml of acetone to solubilize the product. Combine this with another 500 ml of acetone to ensure complete solubilization of any residual precipitates.[4]

-

Reduction to Rifamycin SV: Gently stir the acetone solution and add 100 ml of a 10% aqueous ascorbic acid solution dropwise. The color will change from the purple of Rifamycin S to the deep red of Rifamycin SV.[1]

-

Precipitation and Recovery: Adjust the pH of the solution to 3.5 with HCl. Remove the acetone by evaporation under suction at 40°C. Chill the remaining aqueous solution to 4°C for 24 hours to allow for the precipitation of Rifamycin SV.[4]

-

Drying: Recover the yellowish precipitate of Rifamycin SV by filtration and dry. This procedure has been reported to yield approximately 12.5 g of crude Rifamycin SV with a purity of 84% and an overall yield of 93.8%.[4]

Protocol 3: HPLC Analysis of Rifamycins

This protocol provides a method for the quantitative analysis of this compound, Rifamycin SV, and other related compounds. This is essential for monitoring the reaction progress and determining the purity of the final product.[5]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 monolithic column

-

Methanol

-

Acetonitrile

-

Monopotassium phosphate (0.075 M)

-

Citric acid (1.0 M)

-

Reference standards for this compound and Rifamycin SV

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[5]

-

Chromatographic Conditions:

-

Column: C18 monolithic column

-

Flow Rate: 2 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Dissolve a known amount of the reaction mixture or final product in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter before injection.

-

Standard Curve: Prepare a series of standard solutions of this compound and Rifamycin SV of known concentrations. Inject these standards to generate a calibration curve for quantification. The linear range for Rifamycin SV has been reported to be 1-40 µg/mL.[5]

-

Analysis: Inject the prepared sample and quantify the amounts of this compound and Rifamycin SV by comparing the peak areas to the respective standard curves.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion Rate | - Inactive enzyme- Suboptimal pH or temperature- Insufficient aeration | - Use freshly prepared or properly stored immobilized enzyme.- Verify and adjust the pH and temperature of the reaction mixture.- Ensure adequate aeration and agitation during the reaction. |

| Low Purity of Final Product | - Incomplete conversion- Presence of byproducts- Inefficient precipitation | - Increase reaction time or enzyme concentration.- Optimize pH to favor the desired intermediate (Rifamycin S).- Ensure complete removal of acetone before chilling and precipitation. |

| Poor HPLC Resolution | - Improper mobile phase composition- Degraded column | - Prepare fresh mobile phase and ensure accurate composition.- Use a guard column or replace the analytical column. |

Conclusion

The enzymatic conversion of this compound to Rifamycin SV using this compound oxidase presents a highly efficient and specific method for the production of this key antibiotic intermediate. The protocols provided herein, based on established literature, offer a robust framework for researchers and drug development professionals to implement this biotransformation in their laboratories. Careful control of reaction parameters and accurate analytical monitoring are crucial for achieving high yields and purity.

References

- 1. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]

- 2. Rifamycin-B oxidase - Wikipedia [en.wikipedia.org]

- 3. DSpace at KOASAS: (A) study on purification of this compound oxidase by affinity chromatography and its biochemical properties [koasas.kaist.ac.kr]

- 4. prepchem.com [prepchem.com]

- 5. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Rifamycins in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of three key rifamycin antibiotics—rifampicin, rifabutin, and rifapentine—in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving these antitubercular agents. All experimental protocols are described in detail, and quantitative data are summarized for easy comparison.

Introduction

Rifamycins, including rifampicin, rifabutin, and rifapentine, are a class of potent antibiotics essential for the treatment of tuberculosis and other mycobacterial infections. Due to significant inter-individual pharmacokinetic variability and potential drug-drug interactions, accurate and precise measurement of their plasma concentrations is crucial for optimizing therapeutic regimens and ensuring patient safety. This LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of these three rifamycins, leveraging the selectivity of tandem mass spectrometry.

Experimental

Materials and Reagents

-

Rifampicin, Rifabutin, and Rifapentine analytical standards

-

Rifampicin-d8 (or other suitable deuterated analog) as an internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is utilized for sample preparation:

-

Thaw plasma samples and standards on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.

-

Add 20 µL of the internal standard working solution (e.g., Rifampicin-d8 at 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.4 | 25 |

| Qualifier | 823.4 | 163.1 | 41 |

| Rifabutin | 847.5 | 815.5 | 28 |

| Qualifier | 847.5 | 404.2 | 35 |

| Rifapentine | 877.5 | 845.5 | 30 |

| Qualifier | 877.5 | 150.8 | 30 |

| Rifampicin-d8 (IS) | 831.4 | 799.4 | 25 |

Method Validation Summary

The method was validated according to the FDA's guidance for bioanalytical method validation.[1][2][3] The following tables summarize the performance characteristics of the assay.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Rifampicin | 5 - 40,000[1] | 5[1] | >0.999[1] |

| Rifabutin | 75 - 30,000[4] | 75[4] | >0.99 |

| Rifapentine | 60 - 8,000[2] | 60[2] | >0.99 |

Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Rifampicin | LQC | 15 | < 5% | 95-105% | < 6% | 94-106% |

| MQC | 1500 | < 4% | 96-104% | < 5% | 95-105% | |

| HQC | 30000 | < 3% | 97-103% | < 4% | 96-104% | |

| Rifabutin | LQC | 225 | < 6% | 90-110% | < 7% | 92-108% |

| MQC | 2250 | < 5% | 93-107% | < 6% | 94-106% | |

| HQC | 22500 | < 4% | 95-105% | < 5% | 95-105% | |

| Rifapentine | LQC | 180 | < 5% | 94-106% | < 6% | 93-107% |

| MQC | 1800 | < 4% | 95-105% | < 5% | 96-104% | |

| HQC | 6000 | < 3% | 96-104% | < 4% | 97-103% |

Data compiled and representative of values reported in literature.[1][2][4]

Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Rifampicin | ~90% | ~92% | ~91% |

| Rifabutin | ~88% | ~90% | ~89% |

| Rifapentine | ~85% | ~87% | ~86% |

Visualizations

Caption: Experimental workflow for the quantification of rifamycins in plasma.

Caption: Logical diagram of the LC-MS/MS system components.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of rifampicin, rifabutin, and rifapentine in human plasma. The simple protein precipitation sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of these important antitubercular drugs.

References

- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Development, validation and clinical use of a LC-MS/MS method for the simultaneous determination of the nine main antituberculosis drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Assay for Rifamycin B Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction Rifamycin B is an antibiotic belonging to the ansamycin group, naturally produced by the bacterium Amycolatopsis mediterranei. While this compound itself has low antibacterial activity, it is a crucial precursor for the synthesis of potent derivatives like Rifampin, which are cornerstone treatments for mycobacterial infections such as tuberculosis and leprosy[1]. Accurate quantification of this compound is essential for monitoring fermentation processes, ensuring product quality, and in various research applications. This document provides a detailed protocol for the quantification of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and reliable analytical technique[1].

Principle of the Assay The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This compound exhibits a characteristic absorption spectrum in the visible range.

For pure samples, the concentration can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) in a suitable buffer and calculating the concentration using a standard curve.

For complex matrices, such as fermentation broths, a differential spectrophotometric method is employed to enhance specificity. This method, developed by Pasqualucci et al., uses a chemical agent (sodium nitrite) to modify and decolorize this compound in the blank solution. By measuring the sample against this chemically treated blank, the absorbance contributions from interfering background substances are effectively subtracted, allowing for accurate quantification of this compound[2].

Experimental Protocols

Method 1: Standard Spectrophotometric Assay (For Pure Samples)

This method is suitable for the quantification of this compound in relatively pure solutions.

1. Materials and Equipment

-

UV-Visible Spectrophotometer (double beam recommended)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

This compound reference standard

-

Phosphate Buffer (0.1 M, pH 7.3)

2. Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 7.3): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust pH to 7.3.

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of methanol. Transfer quantitatively to a 100 mL volumetric flask and bring to volume with Phosphate Buffer (pH 7.3). This stock solution should be stored protected from light.

3. Protocol

-

Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the phosphate buffer.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of this compound, which is approximately 425 nm in phosphate buffer[3].

-

Use the phosphate buffer as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the unknown sample(s).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of this compound in the unknown sample by interpolating its absorbance value from the linear regression equation of the calibration curve.

-

Method 2: Differential Spectrophotometric Assay (For Complex Matrices)

This method is recommended for quantifying this compound in complex samples like fermentation broths, where background interference is expected[2][4].

1. Materials and Equipment

-

Same as Method 1.

-

Acetate Buffer (0.2 M, pH 4.63)

-

Sodium Nitrite (NaNO₂)

2. Reagent Preparation

-

Acetate Buffer (0.2 M, pH 4.63): Prepare by dissolving sodium acetate in distilled water and adjusting the pH to 4.63 with acetic acid.

-

Sodium Nitrite Solution (0.1% w/v): Prepare by dissolving 100 mg of NaNO₂ in 100 mL of Acetate Buffer.

-

This compound Stock Solution (e.g., 100 µg/mL): Prepare as described in Method 1, but use Acetate Buffer (pH 4.63) as the diluent.

3. Protocol

-

Sample and Standard Preparation:

-

Prepare calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with Acetate Buffer.

-

Prepare the unknown sample: Centrifuge or filter the fermentation broth to remove cells and particulate matter. Dilute the clarified supernatant with Acetate Buffer to an expected concentration within the calibration range.

-

-

Measurement Procedure[2]:

-

For each standard and unknown sample, prepare two tubes: a Sample Tube and a Blank Tube .

-

Sample Tube: Add 0.1 mL of the standard or diluted unknown sample to 5 mL of Acetate Buffer.

-

Blank Tube: Add 0.1 mL of the same standard or diluted unknown sample to 5 mL of the 0.1% Sodium Nitrite Solution in Acetate Buffer.

-

Set the spectrophotometer to 425 nm.

-

For each concentration level, use the corresponding Blank Tube to zero the spectrophotometer.

-

Immediately measure the absorbance of the corresponding Sample Tube .

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Calculate the concentration of this compound in the diluted unknown sample using the regression equation from the calibration curve. Remember to multiply by the dilution factor to determine the concentration in the original sample.

-

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose[5][6]. The following tables summarize typical performance characteristics for a validated spectrophotometric assay for a rifamycin-class antibiotic.

Table 1: Linearity and Range

| Parameter | Result |

|---|---|

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999[7] |

| Regression Equation | y = mx + c |

Table 2: Accuracy

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

|---|---|---|

| Low | - | 98 - 102%[7] |

| Medium | - | 98 - 102% |

| High | - | 98 - 102% |

Table 3: Precision

| Precision Level | Concentration (µg/mL) | % RSD (Relative Standard Deviation) |

|---|---|---|

| Intra-day (n=6) | Medium | < 2%[7] |

| Inter-day (n=6) | Medium | < 2%[7] |

Table 4: Sensitivity

| Parameter | Result (µg/mL) |

|---|---|

| Limit of Detection (LOD) | ~0.5[7] |

| Limit of Quantification (LOQ) | ~1.7[7] |

Visualizations

Caption: The Beer-Lambert Law principle for quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Improved this compound Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3150046A - Antibiotic this compound and method of production - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. pharmacyjournal.net [pharmacyjournal.net]

Application Notes and Protocols: Rifamycin B as a Scaffold for Novel Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin B, a member of the ansamycin family of antibiotics, represents a robust and versatile scaffold for the development of novel antimicrobial agents. Its inherent activity against a broad spectrum of bacteria, particularly Mycobacterium tuberculosis, is attributed to the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3][4] However, the emergence of drug-resistant strains necessitates the design and synthesis of new derivatives that can overcome existing resistance mechanisms. This document provides detailed protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel antibiotics derived from the this compound scaffold.

Mechanism of Action

The antibacterial effect of rifamycins is achieved through high-affinity binding to the β-subunit of prokaryotic RNAP. This interaction sterically occludes the growing RNA chain, thereby inhibiting the initiation of transcription and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2][3][5] The selectivity of rifamycins stems from their poor affinity for the mammalian equivalent of the enzyme.[1] Resistance often arises from point mutations in the rpoB gene, which encodes the RNAP β-subunit, altering the drug-binding site.[6]

Caption: Mechanism of Rifamycin action on bacterial cells.

Experimental Protocols

Protocol 1: Synthesis of Rifampicin from Rifamycin S

This protocol outlines a common synthetic route to produce Rifampicin, a widely used antibiotic, from Rifamycin S, which can be derived from this compound.

Materials:

-

Rifamycin S

-

Aprotic dipolar solvent (e.g., Dimethylformamide - DMF)

-

1,3,5-trisubstituted hexahydro-1,3,5-triazine (e.g., 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine)

-

Paraformaldehyde

-

Acetic acid

-

1-amino-4-methylpiperazine

-

Chloroform

-

Water

Procedure:

-

Dissolve Rifamycin S in a mixture of dimethylformamide and acetic acid.

-

Add paraformaldehyde and 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine to the solution with stirring.

-

Heat the reaction mixture to 75°C and maintain for approximately 3 hours, or until the reaction of Rifamycin S is complete.

-

Cool the mixture to 50°C.

-

Add 1-amino-4-methylpiperazine, diluted with the aprotic solvent and acidified to a pH of 6 with acetic acid, directly to the reaction mixture.

-

Continue the reaction at 50°C for about 1 hour until completion.

-

Dilute the reaction mixture with water acidified to 2% with acetic acid.

-

Extract the resulting mixture with chloroform.

-

Isolate and purify the Rifampicin from the chloroform extract.

This protocol is adapted from the general procedures described in the cited literature.[2]

Protocol 2: Synthesis of 24-Desmethylrifampicin from 24-Desmethylrifamycin S

This protocol describes the synthesis of a novel Rifamycin derivative, 24-desmethylrifampicin, which has shown activity against Rifampicin-resistant strains.[6]

Materials:

-

24-Desmethylrifamycin S

-

Dimethylformamide (DMF)

-

Acetic acid

-

Paraformaldehyde

-

1,3,5-trimethyl-hexahydro-1,3,5-triazine

-

1-amino-4-methylpiperazine

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve 24-desmethylrifamycin S (e.g., 5 mg) in a mixture of dimethylformamide (200 μl) and acetic acid (50 μl).

-

Stir the mixture at 50°C.

-

Add paraformaldehyde (3 mg) and 1,3,5-trimethyl-hexahydro-1,3,5-triazine (8 μl) to the reaction.

-

Continue stirring at 50°C for 2 hours, monitoring the reaction by TLC for the conversion of the starting material to 3-methyl-1,3-oxazino(5,6-c)-24-desmethylrifamycin.

-

Once the initial reaction is complete, add 1-amino-4-methylpiperazine (8 μl) to the mixture.

-

Continue stirring at 50°C and monitor by TLC until the formation of 24-desmethylrifampicin is complete.

-

Dilute the mixture with cooled 2% acetic acid (1.5 ml) and extract three times with CHCl₃ (2 ml each).

-

Combine the organic fractions, concentrate to approximately 1 ml, and wash three times with brine solution.

-

Dry the combined organic fractions over anhydrous sodium sulfate and then evaporate the solvent.

-

Purify the crude product by silica gel chromatography using a CHCl₃-MeOH solvent system (e.g., 10:1 and 8:1 ratios) as the eluent to obtain pure 24-desmethylrifampicin.[6]

Caption: Development workflow for new Rifamycin antibiotics.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of novel antimicrobial compounds.

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Mueller-Hinton Broth (MHB), cation-adjusted, or other appropriate broth medium

-

Bacterial strains for testing

-

Novel Rifamycin derivatives (stock solutions prepared in a suitable solvent, e.g., DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 should serve as a positive control (inoculum without antibiotic), and column 12 as a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial suspension, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

-

This is a generalized protocol based on standard methods.[7] Specific conditions may need to be optimized for particular bacterial strains or compounds.

Protocol 4: Cytotoxicity Evaluation by MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxicity of new compounds.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or other relevant line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (novel Rifamycin derivatives)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

This protocol is based on standard MTT assay procedures.[6][7]

Data Presentation: Antimicrobial Activity of Novel Rifamycin Derivatives

The following tables summarize the in vitro activity of various novel Rifamycin derivatives against susceptible and resistant bacterial strains.

Table 1: In Vitro Activity of Benzoxazinorifamycins against Staphylococcus aureus

| Compound | S. aureus (Rifampin-Susceptible) MIC (µg/mL) | S. aureus (Rifampin-Resistant) MIC (µg/mL) |

| Rifampin | 0.002 - 0.06 | >128 - >512 |

| Rifalazil | 0.002 - 0.06 | >128 - >512 |

| ABI-0043 | 0.00025 - 0.008 | 0.25 - 4 |

| ABI-0418 | N/A | 2 |

| ABI-0420 | N/A | 2 |

Data compiled from multiple sources.[3][4] Note: MIC ranges can vary based on the specific strain and testing conditions.

Table 2: In Vitro Activity of C25-Modified Rifamycins against Mycobacterium abscessus

| Compound | M. abscessus ATCC 19977 MIC (µg/mL) |

| Rifampicin | >128 |

| Rifabutin | 2 - 8 |

| Compound 5j | <0.5 - 2 |

| Compound 5f | 2 - 8 |

| Compound 5k | 2 - 8 |

| Compound 5l | 2 - 8 |

Data extracted from studies on C25-modified derivatives.[1]

Table 3: In Vitro Activity of Benzoxazinorifamycin KRM-1648 against Mycobacterium tuberculosis

| Strain Type | KRM-1648 MIC₉₀ (µg/mL) | Rifampin MIC₉₀ (µg/mL) |

| Rifampin-Susceptible | ≤ 0.015 | ≤ 0.25 |

MIC₉₀ refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study on KRM-1648.

Conclusion

This compound continues to be a highly valuable starting point for the development of new antibiotics. Through targeted chemical modifications, it is possible to generate novel derivatives with potent activity against drug-resistant pathogens. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize new Rifamycin-based antibiotics, contributing to the critical effort of combating antimicrobial resistance. The development of compounds like benzoxazinorifamycins and C25-modified rifamycins demonstrates the potential of this scaffold to yield next-generation antibiotics.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Susceptibility Testing of Rifamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin B is a member of the ansamycin class of antibiotics, produced by the bacterium Amycolatopsis mediterranei. It serves as a precursor for the synthesis of more potent rifamycin derivatives, such as rifampicin, rifabutin, and rifaximin. While its direct clinical use is limited, in vitro susceptibility testing of this compound is crucial for understanding its intrinsic antimicrobial activity, for screening new derivatives, and for research into mechanisms of action and resistance.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods: broth microdilution, agar dilution, and disk diffusion. This document also includes information on the mechanism of action of rifamycins and common resistance pathways.

Mechanism of Action of Rifamycins

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[] This enzyme is essential for the transcription of DNA into RNA. Rifamycins bind to the β-subunit of the RNAP, physically blocking the path of the elongating RNA molecule and thereby preventing the synthesis of bacterial RNA.[] This action ultimately halts protein synthesis, leading to bacterial cell death. The binding site for rifamycins on the bacterial RNAP is distinct from the active site, and they show high selectivity for the prokaryotic enzyme over its eukaryotic counterpart.

Figure 1: Mechanism of action of this compound.

Mechanisms of Resistance to Rifamycins

The primary mechanism of resistance to rifamycins is the modification of the drug target.[2] Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, can alter the binding site of the antibiotic, reducing its affinity and rendering it ineffective. Other, less common, mechanisms of resistance include enzymatic inactivation of the drug.

Figure 2: Primary mechanism of resistance to this compound.

Quantitative Data

Currently, there are no standardized and universally accepted MIC (Minimum Inhibitory Concentration) breakpoints for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The available data primarily focuses on its more potent derivatives. It is important to note that this compound generally exhibits lower in vitro activity compared to Rifamycin SV, S, and O.[3] Researchers should establish their own internal quality control ranges and interpret results based on the specific research context.

The following table summarizes available MIC data for rifamycin derivatives against common bacterial species to provide a general reference.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Rifaximin | >32 | >32 |

| Staphylococcus aureus | Rifaximin | 16 | 32 |

| Enterococcus faecalis | Rifaximin | 16 | 32 |

| Klebsiella pneumoniae | Rifaximin | >32 | >32 |

Note: The data presented above is for rifaximin and is intended for comparative purposes only. MIC values for this compound may differ significantly.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

Workflow:

Figure 3: Broth microdilution workflow.

Protocol:

-

Preparation of this compound Stock Solution:

-

Due to the low stability of rifamycins in neutral and alkaline solutions, it is recommended to prepare stock solutions in a suitable solvent.[4] For other rifamycins like rifampicin, Dimethyl sulfoxide (DMSO) or methanol are commonly used.[5] A starting stock solution of 1280 µg/mL is often convenient.

-

Note: The optimal solvent and stability for this compound should be empirically determined. Protect the stock solution from light.

-

-

Preparation of Microtiter Plates:

-

Use sterile 96-well microtiter plates.

-

Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL and a final inoculum of 5 x 10⁵ CFU/mL.

-

Seal the plates to prevent evaporation.

-

Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution at 10 times the final desired concentrations.

-

Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

-

Add 2 mL of each antibiotic dilution to 18 mL of molten MHA, mix gently but thoroughly, and pour into sterile petri dishes.

-

Also prepare a drug-free control plate.

-

Allow the agar to solidify completely.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

This will be the 10⁻¹ dilution. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A single colony or a faint haze should be disregarded.

-

Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess susceptibility.

Protocol:

-

Preparation of Inoculum and Plate:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-